Yejunualactone

Description

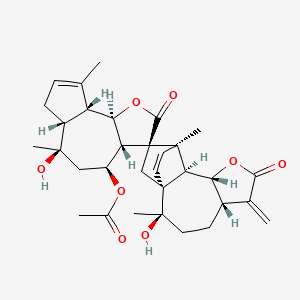

Structure

3D Structure

Properties

Molecular Formula |

C32H40O8 |

|---|---|

Molecular Weight |

552.7 g/mol |

IUPAC Name |

[(1'R,2'R,3S,3aR,4S,5'S,6R,6aR,9'R,9aR,9bR,10'R,11'R)-2',6-dihydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7'-dioxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] acetate |

InChI |

InChI=1S/C32H40O8/c1-15-7-8-19-21(15)24-22(20(38-17(3)33)13-29(19,5)36)32(27(35)40-24)14-31-12-11-28(32,4)25(31)23-18(9-10-30(31,6)37)16(2)26(34)39-23/h7,11-12,18-25,36-37H,2,8-10,13-14H2,1,3-6H3/t18-,19+,20-,21-,22+,23+,24+,25+,28+,29+,30+,31-,32+/m0/s1 |

InChI Key |

SZQWAXGDCUONOB-RJRCOPBWSA-N |

Isomeric SMILES |

CC1=CC[C@@H]2[C@H]1[C@@H]3[C@@H]([C@H](C[C@@]2(C)O)OC(=O)C)[C@]4(C[C@@]56C=C[C@@]4([C@H]5[C@H]7[C@@H](CC[C@@]6(C)O)C(=C)C(=O)O7)C)C(=O)O3 |

Canonical SMILES |

CC1=CCC2C1C3C(C(CC2(C)O)OC(=O)C)C4(CC56C=CC4(C5C7C(CCC6(C)O)C(=C)C(=O)O7)C)C(=O)O3 |

Origin of Product |

United States |

Occurrence and Isolation Methodologies for Yejunualactone

Natural Sources and Phytogeographical Distribution

Yejunualactone is predominantly identified as a constituent of Chrysanthemum indicum L., commonly known as wild yellow chrysanthemum or Ye Ju Hua chasdomundo.pt. This plant is a significant species in traditional Eastern medicine and is widely cultivated across Asia, particularly in China and Korea, as well as in Japan, Europe, and the United States nih.govoatext.com. Chrysanthemum indicum is typically found growing naturally in mountainous regions and is often sustainably wild-harvested chasdomundo.pt. The compound has been identified within the volatile oil and extracts derived from the flowers of Chrysanthemum indicum google.comgoogle.com.

| Scientific Name | Common Names | Plant Part | Phytogeographical Distribution (General) |

| Chrysanthemum indicum L. | Wild Yellow Chrysanthemum, Ye Ju Hua, Indian Chrysanthemum | Flowers | China, Korea, Japan, Southeast Asia, Europe, United States chasdomundo.ptnih.govoatext.com |

Advanced Extraction Techniques for this compound

The extraction of this compound, as a component of Chrysanthemum indicum extracts, typically involves methods applied to plant materials. Conventional techniques such as water distillation, boiling the plant material, and subsequent filtration are employed to obtain initial extracts or volatile oils google.comgoogle.com. For instance, a common method involves boiling chopped Chrysanthemum indicum in water at temperatures between 90-110°C for 1.5 to 3 hours, followed by filtration and vacuum concentration of the liquid extract google.com.

While specific advanced extraction techniques optimized solely for this compound are not extensively detailed in the provided literature, general advanced methods applicable to botanical extracts include:

Ultrasound-Assisted Extraction (UAE) : Utilizes ultrasonic waves to enhance the release of compounds from plant matrices nih.gov.

Accelerated Solvent Extraction (ASE) : Employs elevated temperatures and pressures with organic solvents for efficient extraction nih.gov.

Microwave-Assisted Extraction (MAE) : Uses microwave energy to heat the solvent and plant material, speeding up the extraction process researchgate.net.

These advanced techniques aim to improve extraction efficiency, reduce solvent consumption, and shorten extraction times compared to traditional methods nih.govresearchgate.net.

Chromatographic and Non-Chromatographic Purification Strategies for this compound

Purification of this compound from Chrysanthemum indicum extracts often involves a combination of chromatographic and non-chromatographic methods.

Chromatographic Techniques:

Macroporous Resin Adsorption Chromatography : This method is described for purifying chrysanthemum extracts, utilizing resins like LSA-33 for adsorption and subsequent elution google.com.

High-Performance Liquid Chromatography (HPLC) : While not specifically detailed for this compound in the provided snippets, HPLC is a standard technique for separating and purifying complex mixtures of natural products, including flavonoids, which are also found in Chrysanthemum indicum nih.govnih.govresearchgate.net.

Ion-Exchange Chromatography : This technique separates compounds based on their charge, and has been mentioned in the context of purifying plant extracts google.comyoutube.comyoutube.com.

Non-Chromatographic Techniques:

Membrane Filtration : Mentioned as a potential purification method for chrysanthemum extracts google.com.

Solvent Extraction and Precipitation : Techniques involving selective solvent partitioning and precipitation can be used to enrich specific compounds from complex mixtures.

The development of efficient and cost-effective purification strategies is crucial for isolating compounds like this compound from botanical sources.

Elucidation of Yejunualactone S Molecular Structure and Stereochemistry

Advanced Spectroscopic Techniques for Yejunualactone Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in this compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation, providing detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule. Proton NMR (¹H NMR) reveals the number of different types of protons, their chemical environments (indicated by chemical shifts), and their neighboring protons (through spin-spin coupling, observed as splitting patterns). Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton, identifying different types of carbon atoms (e.g., carbonyl, aliphatic, aromatic) based on their chemical shifts.

This compound has been identified using NMR spectroscopy. Specifically, in studies involving electrophilic natural products, including this compound, researchers have utilized ¹H and ¹³C NMR spectroscopy for the identification and characterization of isolated compounds. These techniques allow for the assignment of specific signals to particular atoms or groups within the molecule, thereby mapping out the molecular structure.

Table 3.1.1: General ¹H and ¹³C NMR Chemical Shift Ranges for Common Functional Groups in Lactones

| Functional Group | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) | Notes |

| Carbonyl (Lactone) | N/A | 160-180 | Characteristic ester carbonyl |

| Allylic/Vinylic CH | 4.5-6.5 | 100-150 | Protons attached to C=C double bonds |

| Methylene (B1212753) adjacent to O | 3.5-4.5 | 60-80 | Protons on carbon next to an oxygen atom |

| Methylene (aliphatic) | 1.2-2.5 | 20-40 | Standard saturated methylene groups |

| Methyl (aliphatic) | 0.8-1.0 | 10-20 | Terminal methyl groups |

| Methyl adjacent to O | 3.3-3.8 | 50-60 | Methyl groups attached to oxygen (ethers) |

Note: Specific chemical shifts for this compound would require direct spectroscopic data.

High-Resolution Mass Spectrometry (HRMS) Profiling of this compound

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate measurement of its molecular mass. This precision allows for the differentiation of compounds with very similar nominal masses but different elemental formulas. HRMS data, often combined with fragmentation patterns, helps confirm the molecular weight and can provide clues about the molecule's structure.

This compound has been identified using mass spectrometry. The known molecular formula for this compound is C₃₂H₄₀O₈, with a corresponding molecular weight of 552.66 g/mol . HRMS analysis of this compound would yield an exact mass measurement, which, when compared to the calculated exact mass for C₃₂H₄₀O₈, provides strong evidence for its elemental composition. Studies employing this compound have also used HRMS as part of their compound identification process.

Chemical Synthesis and Derivatization Strategies for Yejunualactone

Total Synthesis Approaches to Yejunualactone

While a formal total synthesis of this compound has not been explicitly detailed in the reviewed scientific literature, the synthesis of structurally analogous illudalane sesquiterpenes, such as Granulolactone and Echinolactone A, provides a clear blueprint for accessing the core structure of this compound. A notable strategy involves the de novo construction of the benzene (B151609) ring, which allows for the simultaneous installation of multiple substituents with high regioselectivity. researchgate.net

One effective approach utilizes a cascade inverse electron demand Diels-Alder reaction of thiophene (B33073) S,S-dioxides. nih.gov This method enables a concise and convergent synthesis of the illudalane core. The synthesis of Echinolactone A, a close analog of this compound, highlights this strategy. The key steps involve the construction of a 2,3-fused bicyclic thiophene S,S-dioxide precursor, which then undergoes a cycloaddition/SO₂ extrusion cascade with a suitable dienophile to form the polysubstituted indane system. nih.gov Subsequent functional group manipulations, including regioselective oxidation, lead to the final natural product. nih.gov

A key challenge in the synthesis of these molecules is the regioselective introduction of functional groups onto the aromatic core. nih.gov Traditional methods involving the functionalization of a pre-formed arene can suffer from poor regioselectivity and require lengthy synthetic routes. researchgate.net The de novo construction of the benzene ring via cycloaddition reactions offers a more elegant solution to this problem. researchgate.netnih.gov

| Step | Transformation | Key Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Fiesselmann Thiophene Synthesis | 3,3-dimethylcyclopentanone, POCl₃/DMF, then methyl thioglycolate | Construction of the thiophene ring fused to the cyclopentane (B165970) core. nih.gov |

| 2 | Oxidation | Trifluoroacetic peracid | Formation of the thiophene S,S-dioxide, the key reactant for the Diels-Alder reaction. nih.gov |

| 3 | Inverse Electron Demand Diels-Alder Cascade | Furan dienophile, heat | Formation of the polysubstituted indane core via cycloaddition and subsequent aromatization. nih.gov |

| 4 | Regioselective Oxidation | KMnO₄/MnO₂ | Selective oxidation at the benzylic C1 position to introduce the ketone functionality. nih.gov |

| 5 | Reduction | NaBH₄ | Reduction of the ketone to the corresponding alcohol, leading to Radulactone, which can be a precursor to other illudalanes. nih.gov |

Semisynthesis of this compound from Natural Precursors

Based on the available scientific literature, there are no published reports on the semisynthesis of this compound from naturally occurring precursors. The focus of synthetic efforts in the illudalane family has been predominantly on total synthesis, which allows for greater flexibility and control in accessing diverse analogs.

Stereoselective and Regioselective Synthetic Methodologies for this compound

The synthesis of illudalane sesquiterpenes, and by extension this compound, requires precise control over both stereoselectivity and regioselectivity. The methodologies employed to achieve this are critical to the successful construction of these complex molecules.

Regioselective Methodologies:

A primary challenge in the synthesis of the illudalane core is the regioselective functionalization of the benzene ring. As mentioned, the de novo construction of the aromatic ring via an inverse electron demand Diels-Alder reaction of a thiophene S,S-dioxide provides a powerful solution. nih.gov The substitution pattern on the thiophene precursor directly dictates the regiochemical outcome of the final indane system. nih.gov

Furthermore, post-cycloaddition functionalization often requires regioselective reactions. For instance, in the synthesis of Echinolactone A, a heterogeneous co-oxidant system of KMnO₄/MnO₂ was found to confer respectable regioselectivity for the oxidation at the C1 position over other potential sites on the aromatic ring. nih.gov This selectivity is crucial for installing the correct oxidation pattern found in the natural product. In other illudalane syntheses, poor regioselectivity has been observed in oxidation reactions when the aromatic ring lacks a directing electron-withdrawing group. acs.org

Stereoselective Methodologies:

The tricyclic core of this compound contains multiple stereocenters, the control of which is paramount in any total synthesis. While specific stereoselective strategies for this compound are not detailed in the literature, general principles of asymmetric synthesis would apply. The stereoselective construction of the lactone ring is a key challenge. nih.gov Enzymatic C-H amidation has been shown to be an effective method for the stereoselective synthesis of various lactam rings, and similar biocatalytic approaches could potentially be adapted for lactone formation. nih.gov

In the broader context of natural product synthesis, methods such as substrate-controlled diastereoselective reactions, the use of chiral auxiliaries, and asymmetric catalysis are commonly employed to establish the desired stereochemistry. For example, in the synthesis of other complex natural products, intramolecular [2 + 2 + 2] cycloadditions of triynes have been used to forge multiple rings in a single, stereocontrolled step. nih.gov Such advanced cyclization strategies could be envisioned for the stereoselective construction of the this compound core.

Biosynthetic Pathways and Metabolic Engineering of Yejunualactone

Identification of Biosynthetic Precursors and Intermediates of Yejunualactone

The identification of biosynthetic precursors and intermediates is a foundational step in elucidating any natural product's synthesis. For compounds like this compound, which are often derived from central metabolic pathways, this involves a combination of analytical chemistry and genetic approaches.

Metabolomic Profiling: Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to profile the metabolome of the producing organism (Chrysanthemum indicum). This allows for the detection and tentative identification of molecules that share structural similarities or could plausibly serve as building blocks for this compound. For instance, if this compound is a sesquiterpene lactone, common precursors like farnesyl pyrophosphate (FPP) would be investigated ( beilstein-journals.org).

Isotopic Labeling: Feeding experiments using isotopically labeled precursors (e.g., ¹³C-labeled acetate, mevalonate (B85504), or specific amino acids) to the producing organism or cell cultures can trace the metabolic flow into this compound. Analysis of the isotopic enrichment patterns in the final product can confirm the origin of its carbon skeleton ( beilstein-journals.org).

Bioinformatic Analysis: Genome mining, often aided by tools like antiSMASH ( nih.gov) or SMURF ( jcvi.org), can predict potential biosynthetic gene clusters (BGCs) and, by extension, the likely precursors and intermediates based on the identified enzyme classes within those clusters. For example, the presence of genes involved in the mevalonate (MVA) or methylerythritol phosphate (B84403) (MEP) pathways would indicate isoprenoid precursors ( rsc.org).

While specific precursors for this compound have not been definitively reported, studies on related electrophilic natural products and sesquiterpene lactones suggest that pathways originating from acetyl-CoA or pyruvate, leading to isoprenoid intermediates, are likely involved ( rsc.org).

Enzymatic Steps and Catalytic Mechanisms in this compound Biosynthesis

The biosynthesis of complex natural products is orchestrated by a series of enzymes, each catalyzing specific chemical transformations. Understanding these enzymatic steps and their catalytic mechanisms is crucial for pathway reconstruction and engineering.

Enzyme Classes: Natural product biosynthesis typically involves diverse enzyme classes, including polyketide synthases (PKS), nonribosomal peptide synthetases (NRPS), terpene synthases (TS), cytochrome P450 monooxygenases, and various transferases ( beilstein-journals.org). For this compound, if it is a sesquiterpene lactone, terpene synthases would be key enzymes responsible for cyclization and skeleton formation ( beilstein-journals.org). Cytochrome P450 monooxygenases are often involved in late-stage oxidation and functionalization steps, which could be relevant for introducing the electrophilic character of this compound ( beilstein-journals.org, mdpi.com).

Catalytic Mechanisms: Elucidating the precise catalytic mechanisms often involves site-directed mutagenesis of the enzymes, kinetic studies, and structural analysis. For example, studies on enzymes in aromatic amino acid biosynthesis have revealed how conformational changes and allosteric regulation influence substrate binding and product formation ( psu.edu). Similarly, understanding the mechanism of prolyl hydroxylase, which is crucial for collagen synthesis, has shown how coenzyme A can enhance its activity ( nih.gov). The specific mechanisms for enzymes involved in this compound biosynthesis would need to be determined through biochemical characterization of purified enzymes.

The electrophilic nature of this compound ( researchgate.net, researchgate.net) suggests that its final biosynthesis steps likely involve reactions that create or expose reactive functional groups, potentially through oxidation or cyclization mediated by specific enzymes.

Genetic Characterization of this compound Biosynthetic Gene Clusters (BGCs)

Genes responsible for the biosynthesis of secondary metabolites are frequently organized into contiguous clusters, known as Biosynthetic Gene Clusters (BGCs) ( rsc.org, jcvi.org, nih.gov, nih.gov). Characterizing these BGCs is essential for understanding the entire biosynthetic pathway and for enabling heterologous expression.

Genome Mining and BGC Identification: Bioinformatic tools such as antiSMASH ( nih.gov) and SMURF ( jcvi.org) are widely used to scan microbial or plant genomes for BGCs. These tools identify genes encoding characteristic enzymes like PKS, NRPS, and TS, as well as tailoring enzymes (e.g., P450s, glycosyltransferases), based on conserved domains and sequence homology ( nih.gov, jcvi.org, nih.gov). For this compound, a comprehensive genomic analysis of Chrysanthemum indicum would be the first step to identify potential BGCs responsible for its production.

BGC Architecture and Gene Function: Once a BGC is identified, its genes are analyzed to predict their functions. This includes identifying core biosynthetic enzymes, pathway-specific regulators, and tailoring enzymes. For example, the acetylaranotin (B1664336) BGC in Aspergillus terreus was found to contain nine genes, including an NRPS (ataP), essential for its biosynthesis ( nih.gov). Similarly, the naringenin (B18129) biosynthesis in Streptomyces clavuligerus involves a chalcone (B49325) synthase and a P450 monooxygenase ( mdpi.com).

Database Resources: Databases like BiG-FAM ( nih.gov) catalog and classify BGCs, facilitating comparisons and the identification of novel pathways.

The genetic organization of this compound's BGC, if identified, would reveal the suite of enzymes required for its synthesis, providing targets for genetic manipulation.

Heterologous Expression and Pathway Reconstitution for this compound Production

Heterologous expression, the transfer and expression of a BGC in a host organism different from the natural producer, is a powerful strategy for studying and producing natural products ( rsc.org, nih.gov, researchgate.net). This is particularly useful when the native producer is difficult to cultivate or genetically manipulate, or when low yields hinder research.

Host Selection: Common heterologous hosts include bacteria like Escherichia coli and fungi like Saccharomyces cerevisiae (yeast) or Aspergillus oryzae ( rsc.org, nih.gov, mdpi.com, researchgate.net). These hosts offer established genetic tools, rapid growth, and high expression capabilities. Yeast, for instance, is a well-established platform for the heterologous production of plant natural products ( nih.gov).

Pathway Assembly and Expression: The identified BGC genes are typically cloned into expression vectors, often on a single plasmid or a series of plasmids, and introduced into the host organism ( rsc.org, nih.gov). The simultaneous expression of all necessary genes is critical for successful pathway reconstitution and product formation ( rsc.org). For example, reconstructing the tenellin (B611285) pathway involved expressing four genes on a single plasmid in A. oryzae ( rsc.org).

Product Detection and Verification: After heterologous expression, the host's metabolic output is analyzed using techniques like HPLC, GC-MS, or NMR to detect and confirm the presence of the target compound, this compound.

Reconstituting this compound's biosynthetic pathway in a heterologous host would allow for the production of sufficient quantities for detailed biochemical and genetic studies, and potentially for commercial purposes.

Metabolic Engineering and Synthetic Biology Approaches for Enhanced this compound Yield and Novel Analog Generation

Metabolic engineering and synthetic biology offer advanced strategies to optimize the production of natural products, including increasing yields and creating novel derivatives.

Pathway Optimization: This involves enhancing the flux through the this compound biosynthetic pathway by overexpressing key genes, downregulating competing pathways, or improving the supply of precursors ( frontiersin.org, dovepress.com, nih.gov, nih.gov, rsc.org). Techniques like CRISPR-Cas9 genome editing are instrumental in precise genetic modifications ( uwaterloo.ca). For example, optimizing metabolic flux modeling can guide the design of effective engineering strategies ( dovepress.com).

Host Engineering: Modifying the host organism's metabolism can improve precursor availability or tolerance to the product. This can involve engineering central carbon metabolism or specific cofactor pathways ( frontiersin.org, wur.nl, uwaterloo.ca).

Synthetic Biology Tools: Synthetic biology provides a toolbox for designing and assembling novel biological systems. This includes developing new promoters, optimizing gene expression levels, and even creating artificial pathways ( frontiersin.org, researchgate.net). For example, synthetic biology approaches are used to enhance photosynthesis and carbon fixation in microalgae for increased biomass production ( wur.nl).

Novel Analog Generation: By manipulating enzymes within the BGC (e.g., through directed evolution or site-directed mutagenesis) or by introducing variations in precursor supply, it is possible to generate novel this compound analogs with potentially altered or improved properties ( nih.gov, beilstein-journals.org). This can be achieved by expressing modified genes or by feeding unnatural precursors.

Through these advanced techniques, researchers can aim to significantly boost this compound production and explore its chemical space by creating related compounds.

Mechanistic Investigations of Yejunualactone S Biological Activities

Molecular Target Identification through Chemical Proteomics

Chemical proteomics offers powerful tools to identify the specific proteins that interact with or are modified by small molecules like Yejunualactone. These methods allow for a global view of a compound's cellular targets.

Multiplexed Thiol Reactivity Profiling (MTRP) for this compound Cysteine Adducts

Multiplexed Thiol Reactivity Profiling (MTRP) is a chemoproteomic strategy designed to map protein targets of electrophilic natural products by specifically identifying cysteine adducts. Research has demonstrated the utility of MTRP in identifying protein targets of various electrophilic compounds, including α,β-unsaturated γ-lactones, which share structural similarities with this compound. This technique allows for the site-specific mapping of covalent modifications on cysteine residues within proteins, providing crucial insights into how this compound might interact with its cellular targets through Michael addition or similar reactions with thiol groups. researchgate.netresearchgate.netnih.govnih.govnih.govmdpi.com

Activity-Based Protein Profiling (ABPP) in this compound Research

Activity-Based Protein Profiling (ABPP) is a versatile chemoproteomic technology that employs small molecule probes to selectively and covalently label active enzymes or protein classes within complex proteomes. nih.govmdpi.comwikipedia.orgnih.govnih.govchemrxiv.org While specific ABPP studies directly detailing this compound are not extensively detailed in the provided search results, ABPP in general is a key method for identifying the functional targets of bioactive compounds by probing protein activity rather than abundance. wikipedia.org This approach is crucial for understanding the mechanism of action of molecules that covalently modify proteins, a common characteristic of many natural products. nih.govmdpi.comchemrxiv.org

Proteomic and Interactomic Analyses of this compound Binding Partners

Proteomic and interactomic analyses aim to identify a broader range of proteins that bind to or interact with this compound. These studies can involve affinity purification coupled with mass spectrometry (AP-MS) or other protein-protein interaction mapping techniques. nih.govplos.orgbiorxiv.orgnih.govnih.govnih.gov Such analyses can reveal not only direct targets but also proteins that form complexes with this compound or are indirectly affected by its presence, providing a more comprehensive understanding of its cellular network. nih.govplos.orgnih.govnih.govnih.gov

Post-Translational Modification Profiling Induced by this compound

Post-Translational Modifications (PTMs) are crucial for protein function and regulation. This compound's influence on PTMs is an area of investigation that can be explored through various proteomic techniques. bioinfor.comnih.govnih.govsciomics.de While specific PTMs induced by this compound are not detailed in the provided search snippets, PTM profiling generally involves identifying changes in protein modifications such as phosphorylation, acetylation, or ubiquitination that occur in response to compound treatment. bioinfor.comnih.govsciomics.de These studies are vital for understanding how this compound modulates cellular signaling and function at a molecular level.

Cellular Pathway Modulation by this compound

Understanding how this compound affects cellular pathways requires analyzing its impact on gene expression and protein abundance.

Transcriptomic and Proteomic Analysis of Cellular Responses to this compound

Compound List

this compound

Cell Signaling Network Perturbations by this compound

Research into the precise mechanisms by which this compound perturbs cellular signaling networks is an emerging area, with current investigations primarily highlighting its chemical reactivity. Available literature suggests that this compound is an electrophilic natural product, identified through studies focused on reactive-cysteine profiling for drug discovery researchgate.net. This classification indicates that this compound possesses chemical properties that enable it to form covalent bonds with nucleophilic amino acid residues, particularly the thiol group of cysteine residues within proteins researchgate.netresearchgate.netresearchgate.net.

The covalent modification of cysteine residues is a well-established mechanism through which small molecules can profoundly alter protein function and, consequently, cellular signaling pathways. Cysteine residues are crucial for a variety of protein functions, including enzymatic activity, protein-protein interactions, redox regulation, and structural integrity researchgate.net. When an electrophilic compound like this compound targets these cysteine thiols, it can lead to irreversible changes in the modified protein's conformation or activity. These alterations can propagate through complex signaling cascades, affecting processes such as cell growth, differentiation, apoptosis, and response to external stimuli.

While specific signaling pathways directly modulated by this compound have not been extensively detailed in the provided literature, its electrophilic nature and propensity to target cysteines suggest potential interference with pathways that rely on cysteine-dependent protein regulation. This could include signaling nodes involving kinases, phosphatases, transcription factors, or other proteins where cysteine modification plays a regulatory role. Understanding these interactions is key to elucidating this compound's broader biological activities and therapeutic potential.

To illustrate the potential impact of this compound on cell signaling, the following tables present hypothetical examples based on its known chemical properties and general principles of cell signaling perturbation.

Illustrative Data Table 1: Potential Cysteine Targets of this compound and Associated Signaling Pathways

This table provides hypothetical examples of proteins that contain critical cysteine residues, which, if modified by an electrophilic compound like this compound, could lead to the perturbation of specific cellular signaling pathways.

| Protein Name | Cysteine Residue(s) Targeted (Hypothetical) | Cellular Localization | Primary Signaling Pathway Involvement | Potential Impact of Cysteine Modification |

| MAP Kinase Kinase 1 (MEK1) | Cys121 (hypothetical) | Cytoplasm | MAPK/ERK Pathway | Inhibition of downstream ERK activation |

| Epidermal Growth Factor Receptor (EGFR) | Cys797 (hypothetical) | Cell Membrane | RTK Signaling, PI3K/Akt Pathway | Altered receptor dimerization/activity |

| NF-κB p65 subunit | Cys38 (hypothetical) | Nucleus/Cytoplasm | NF-κB Signaling | Modulation of transcriptional activity |

| Akt (Protein Kinase B) | Cys227 (hypothetical) | Cytoplasm | PI3K/Akt/mTOR Pathway | Altered kinase activity/substrate binding |

| STAT3 | Cys710 (hypothetical) | Cytoplasm/Nucleus | JAK/STAT Signaling | Disruption of signal transduction |

Illustrative Data Table 2: Hypothetical Signaling Pathway Modulation by this compound

| Signaling Pathway | Key Components Modulated (Hypothetical) | Potential Effect of this compound | Downstream Cellular Processes Affected |

| MAPK/ERK Pathway | MEK1, ERK1/2 | Inhibition | Cell proliferation, differentiation |

| PI3K/Akt/mTOR Pathway | Akt, mTOR | Inhibition or Dysregulation | Cell growth, survival, metabolism |

| NF-κB Signaling | IκBα, NF-κB p65 | Activation or Inhibition | Inflammation, immune response |

| JAK/STAT Signaling | JAK kinases, STAT proteins | Dysregulation | Cell growth, survival, immune response |

| Wnt Signaling | β-catenin, GSK-3β | Modulation | Cell fate, proliferation |

Further research is required to definitively identify the specific protein targets and delineate the precise cell signaling networks perturbed by this compound.

In Vitro Biological Efficacy Studies of Yejunualactone

Cell-Based Assays for Yejunualactone Efficacy

Comprehensive data from cell-based assays focusing on the specific cellular responses to this compound, including its effects on cell viability and cell cycle modulation, are not extensively available in the current body of scientific literature. Sesquiterpene lactones as a class of compounds have been noted for their potential to interfere with the cell cycle, inhibit proliferation, and induce apoptosis nih.gov. However, specific studies detailing these effects for this compound are yet to be published.

Enzyme Inhibition and Activation Assays in Cell-Free Systems

There is currently a lack of published research on the specific enzyme inhibition or activation properties of this compound in cell-free systems. While sesquiterpene lactones are known to interact with various enzymes, detailed enzymatic assays for this compound have not been reported.

Receptor Binding and Activation Studies

Specific data from receptor binding and activation studies for this compound are not available in the public domain. The interaction of this particular sesquiterpene lactone with cellular receptors remains an area for future investigation.

In Vitro Antimicrobial Efficacy

The potential of sesquiterpene lactones to exhibit antimicrobial properties has been a subject of scientific interest . However, there are no specific studies that have evaluated and quantified the in vitro antimicrobial efficacy of this compound against various pathogens.

In Vitro Anti-Inflammatory Efficacy

While the anti-inflammatory potential of sesquiterpene lactones is a significant area of research, with some compounds showing promise in preclinical studies, specific in vitro data for this compound is limited. One study on the plant Carpesium divaricatum, from which sesquiterpene lactones can be isolated, indicated that extracts from the plant possess significant anti-inflammatory activity at sub-cytotoxic concentrations nih.gov. However, this study did not specifically isolate or test this compound. The general mechanism for the anti-inflammatory action of this class of compounds often involves the inhibition of pro-inflammatory signaling pathways nih.govnih.govmdpi.com.

Assessment of this compound's Antioxidant Activity in Vitro

The antioxidant properties of many natural products, including sesquiterpene lactones, are of great interest to researchers mdpi.comnih.gov. Nevertheless, there is a notable absence of specific in vitro studies designed to assess and quantify the antioxidant activity of this compound.

In Vivo Biological Efficacy Studies of Yejunualactone in Preclinical Animal Models

Efficacy Evaluation in Established Disease Models (e.g., models of inflammation, cancer)

In preclinical research, the efficacy of a novel compound is typically evaluated in established animal models that mimic human diseases. For inflammatory conditions, models such as collagen-induced arthritis in mice or lipopolysaccharide-induced systemic inflammation are commonly used. In oncology, researchers utilize xenograft models, where human cancer cells are implanted into immunocompromised mice, or syngeneic models, which involve transplanting tumors into mice with a competent immune system. mdpi.comyoutube.com The evaluation in these models aims to determine if the compound can produce a desired therapeutic effect, such as reducing tumor size or alleviating inflammatory symptoms.

Target Engagement Validation in Preclinical Models

Confirming that a drug candidate interacts with its intended molecular target within a living organism is a critical step in drug development. nih.gov This process, known as target engagement validation, can be accomplished through various techniques. For instance, researchers might measure the activity of a target enzyme after administration of the compound or use specialized imaging agents that bind to the target to visualize its occupancy by the drug. Demonstrating target engagement provides crucial evidence that the compound's biological effects are mediated through its intended mechanism of action.

In Vivo Biomarker Discovery and Validation for Yejunualactone Activity

Biomarkers are measurable indicators of a biological state or condition and are essential tools in drug development. nih.govnih.gov In the context of a compound like this compound, researchers would seek to identify in vivo biomarkers that can indicate whether the drug is having its intended biological effect. These could be changes in the levels of specific proteins, metabolites, or signaling molecules in the blood or tissues of treated animals. Validated biomarkers can be used to monitor the dose-response relationship of the drug and can potentially be translated to clinical trials to monitor patient responses to the treatment.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Yejunualactone

Rational Design and Synthesis of Yejunualactone Analogs for Optimized Efficacy

Based on the initial SAR findings, the next phase would involve the rational design and synthesis of novel this compound analogs. The goal of this stage is to systematically modify the lead structure to improve its pharmacological profile. This could involve enhancing its potency, increasing its selectivity for the target, and improving its pharmacokinetic properties. Techniques such as isosteric replacement, ring variation, and substituent modification would be employed to fine-tune the molecule's characteristics. The synthesized analogs would then be subjected to rigorous biological testing to evaluate their efficacy and to further refine the SAR models.

Computational Modeling for SAR and SMR Analysis of this compound Derivatives

In conjunction with synthetic efforts, computational modeling plays a pivotal role in modern drug discovery. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations would be invaluable in analyzing this compound and its derivatives. QSAR studies would aim to establish a mathematical relationship between the chemical structure and biological activity of the analogs. Molecular docking could predict the binding mode of this compound within its biological target, providing insights into the key intermolecular interactions. Molecular dynamics simulations could then be used to explore the dynamic behavior of the ligand-target complex, offering a deeper understanding of the structure-mechanism relationship.

Advanced Research Methodologies and Future Perspectives for Yejunualactone Studies

Integration of Omics Technologies in Yejunualactone Research (e.g., metabolomics, lipidomics)

The integration of "omics" technologies is poised to revolutionize our understanding of how this compound interacts with biological systems. These high-throughput approaches provide a global view of molecular changes within a cell or organism upon exposure to the compound.

Metabolomics studies can reveal alterations in metabolic pathways affected by this compound. By quantifying endogenous small molecules, researchers can identify biomarkers of the compound's activity and gain insights into its mechanism of action. For instance, a metabolomic analysis of cells treated with this compound could uncover shifts in amino acid, nucleotide, or central carbon metabolism, pointing towards specific enzymatic or signaling pathway modulation.

Lipidomics , the large-scale study of lipids, can elucidate how this compound influences cellular membranes and lipid signaling. Given the role of lipids in inflammation and cell signaling, this approach is particularly relevant for a compound with potential anti-inflammatory properties. Changes in the lipid profiles of cells could indicate interference with pathways such as the arachidonic acid cascade.

Proteomics , particularly chemoproteomics, has already proven to be a powerful tool in studying electrophilic natural products like this compound. These approaches utilize the reactivity of the compound to identify its direct protein targets. A key technique is multiplexed thiol reactivity profiling (MTRP) , which can map the specific cysteine residues that this compound covalently modifies, thereby identifying the proteins it directly interacts with and potentially inhibits.

| Omics Technology | Application in this compound Research | Potential Insights |

| Metabolomics | Analysis of cellular metabolite changes upon this compound treatment. | Identification of perturbed metabolic pathways and biomarkers of activity. |

| Lipidomics | Profiling of lipid alterations in response to this compound. | Understanding of effects on cell membranes and lipid-mediated signaling. |

| Proteomics (Chemoproteomics) | Identification of direct protein targets through covalent labeling. | Elucidation of the molecular mechanism of action and off-target effects. |

High-Throughput Screening Approaches for this compound-Based Discovery

High-throughput screening (HTS) is instrumental in accelerating the discovery of new biological activities for this compound and its derivatives. mdpi.com These automated platforms allow for the rapid testing of thousands of compounds against a variety of biological targets.

Target-based screening can be employed to test this compound against panels of known enzymes or receptors to identify specific molecular targets. Conversely, phenotypic screening assesses the effect of the compound on whole cells or organisms, which can uncover novel activities without prior knowledge of the target. nih.gov

High-content screening (HCS) , an advanced form of phenotypic screening, uses automated microscopy and image analysis to quantify multiple phenotypic parameters simultaneously. This can provide a detailed "fingerprint" of this compound's cellular effects, offering clues about its mechanism of action. For example, an HCS campaign could simultaneously assess the compound's impact on cell proliferation, apoptosis, and the morphology of subcellular organelles.

| Screening Approach | Description | Application for this compound |

| Target-Based HTS | Automated testing against specific molecular targets (e.g., enzymes, receptors). | Rapidly identify known proteins that interact with this compound. |

| Phenotypic HTS | Measures the effect of the compound on the overall phenotype of a cell or organism. | Discover novel biological activities and therapeutic applications. |

| High-Content Screening (HCS) | Image-based analysis of multiple cellular features simultaneously. | Provide detailed mechanistic insights by creating a cellular "fingerprint" of the compound's effects. |

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in natural product research, offering the potential to significantly accelerate the study of this compound. nih.govacs.org These computational approaches can analyze vast and complex datasets to identify patterns and make predictions that are not readily apparent to human researchers. crsubscription.comnih.govresearchgate.net

ML algorithms can be trained on existing data to predict the biological activities of this compound derivatives, guiding the synthesis of new compounds with improved potency or selectivity. ijrpas.com AI can also be used to analyze data from omics studies, helping to identify the most significant molecular changes and generate hypotheses about the compound's mechanism of action. nih.gov

In the context of chemoproteomics data, ML models can predict which cysteine residues on proteins are most likely to be targeted by covalent ligands like this compound, thereby prioritizing targets for experimental validation. acs.org Furthermore, AI can aid in the analysis of high-content screening images to identify subtle phenotypic changes that might be missed by traditional analysis methods. acs.org

Development of Chemical Probes for this compound Mechanistic Studies

Chemical probes are essential tools for dissecting the biological functions of small molecules. nih.govacs.orgnih.gov In the case of this compound, its inherent reactivity as an electrophile allows it to be used as a starting point for the development of more sophisticated probes. By attaching a "tag" (such as a fluorophore or a biotin (B1667282) molecule) to the this compound scaffold, researchers can create probes that allow for the visualization of the compound's subcellular localization or the isolation of its protein targets for identification by mass spectrometry.

The development of "clickable" probes, which contain a bioorthogonal handle like an alkyne or azide, is a particularly powerful strategy. These probes can be introduced into living cells, and the tag can be attached at a later stage, minimizing potential interference with the probe's biological activity. nih.gov Such probes would be invaluable for confirming target engagement in a cellular context and for identifying the full spectrum of proteins that this compound interacts with.

Collaborative and Interdisciplinary Research Frameworks for Advancing this compound Science

The multifaceted nature of modern drug discovery necessitates a collaborative and interdisciplinary approach to fully elucidate the potential of this compound. nih.govtiu.edu.iq Advancing our understanding of this compound requires the integration of expertise from various fields.

A successful research framework would involve a synergistic collaboration between:

Natural product chemists to isolate and characterize this compound and its analogs.

Synthetic organic chemists to create derivatives for structure-activity relationship studies and to develop chemical probes.

Cell biologists and pharmacologists to design and execute high-throughput and high-content screens to determine biological activity.

Biochemists and structural biologists to validate protein targets and elucidate the molecular details of the interaction.

Computational biologists and data scientists to apply AI and ML algorithms for predictive modeling and data analysis from omics and screening experiments.

Chemical biologists to integrate these diverse approaches to gain a holistic understanding of this compound's function in complex biological systems. lumblab.org

Such a collaborative effort would foster a continuous cycle of discovery, where computational predictions guide experimental work, and the resulting data is used to refine the computational models. This integrated approach will be crucial for overcoming the challenges of natural product drug discovery and for translating the promise of this compound into tangible therapeutic benefits. actascientific.com

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Yejunualactone, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including lactonization and stereoselective processes. Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature control (±5°C precision), and catalyst selection (e.g., enzymatic vs. chemical). Purity is assessed via HPLC (C18 columns, acetonitrile/water gradient) and NMR (δ 1.2–5.0 ppm for lactone protons). Yield optimization requires DoE (Design of Experiments) frameworks to balance competing factors like byproduct formation .

Q. How is this compound’s molecular structure validated, and what spectroscopic techniques are most reliable for its characterization?

- Methodological Answer : Structural elucidation combines high-resolution mass spectrometry (HRMS, ±0.001 Da accuracy) for molecular formula confirmation, 2D NMR (COSY, HSQC) for stereochemical assignments, and X-ray crystallography for absolute configuration. Discrepancies in NOESY correlations may require computational modeling (DFT/B3LYP) to resolve .

Q. What in vitro models are used to assess this compound’s bioactivity, and how are false positives mitigated?

- Methodological Answer : Common assays include cell viability (MTT assay, IC50 calculations) and enzyme inhibition (fluorometric kinetics). To reduce false positives, researchers employ orthogonal assays (e.g., SPR for binding affinity) and control for off-target effects via siRNA knockdowns or competitive inhibitors. Data normalization against vehicle controls is critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across different cancer cell lines?

- Methodological Answer : Discrepancies often arise from variability in cell culture conditions (e.g., hypoxia vs. normoxia) or assay protocols. A meta-analysis of raw data (if available) using standardized Z-score normalization can identify confounding variables. Follow-up studies should replicate experiments under harmonized conditions (e.g., ATCC-recommended media) and include proteomic profiling to map pathway-specific responses .

Q. What strategies optimize this compound’s bioavailability in preclinical models while maintaining therapeutic efficacy?

- Methodological Answer : Bioavailability enhancement involves formulation strategies like nanoencapsulation (PLGA nanoparticles, PDI <0.2) or prodrug design (e.g., ester derivatives). Pharmacokinetic studies (LC-MS/MS plasma analysis) guide dosing regimens, while toxicity thresholds are established via repeated-dose studies in rodent models (OECD Guideline 407). Cross-validation with in silico ADMET predictors (SwissADME) improves reliability .

Q. How do researchers differentiate this compound’s mechanism of action from structurally analogous lactones in complex biological systems?

- Methodological Answer : Competitive binding assays (e.g., CETSA for target engagement) and CRISPR-Cas9 gene editing (knockout of putative targets) isolate this compound-specific effects. Network pharmacology approaches (STRING DB) map unique interaction pathways, while metabolomic profiling (GC-TOF/MS) identifies signature metabolite perturbations .

Q. What computational frameworks are most effective for predicting this compound’s ecological interactions in non-target organisms?

- Methodological Answer : Molecular docking (AutoDock Vina) against conserved protein homologs predicts cross-species activity. Ecotoxicological risk assessments integrate QSAR models (ECOSAR v2.0) and mesocosm studies to evaluate bioaccumulation potential. Machine learning (Random Forest classifiers) prioritizes high-risk environmental compartments based on logP and biodegradation half-life .

Methodological Best Practices

- Experimental Design : Align hypotheses with PICOT frameworks (Population: cell/organism model; Intervention: dose/derivative; Comparison: controls/analogs; Outcome: IC50/toxicity; Timeframe: acute/chronic exposure) .

- Data Contradictions : Use PRISMA guidelines for systematic reviews to evaluate bias in published datasets .

- Theoretical Alignment : Ground studies in biochemical theory (e.g., lactone-protein interaction thermodynamics) to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.